

An In-depth Technical Guide to the Physicochemical Properties of Enhydrin

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Compound of Interest		
Compound Name:	Enhydrin	
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Abstract

Enhydrin is a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, notably Smallanthus sonchifolius (yacon) and Enhydra fluctuans.[1][2][3] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-diabetic and anti-inflammatory properties.[2][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of enhydrin, detailing its structural characteristics, spectroscopic profile, and solubility. Furthermore, it delves into the experimental protocols for its characterization and elucidates its known mechanisms of action through detailed signaling pathway diagrams. This document is intended to serve as a critical resource for researchers engaged in natural product chemistry, drug discovery, and development.

Physicochemical Properties

The fundamental physicochemical properties of **enhydrin** are summarized in the tables below. These parameters are essential for its identification, characterization, and formulation in preclinical and clinical studies.

Identification and Structural Data



Property	Value	Reference
Molecular Formula	C23H28O10	[6]
Molecular Weight	464.5 g/mol	[6]
IUPAC Name	methyl (1S,2R,4R,7E,9S,10S,11R)-9- acetyloxy-10-[(2R,3R)-2,3- dimethyloxirane-2- carbonyl]oxy-4-methyl-12- methylidene-13-oxo-3,14- dioxatricyclo[9.3.0.0²,⁴]tetradec -7-ene-8-carboxylate	[6]
CAS Number	33880-85-2	[6]
Appearance	Colorless crystals	[4]

Computed Physicochemical Data

Property	Value	Reference
XLogP3-AA	1.4	[6]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	10	[6]
Rotatable Bond Count	5	[6]
Topological Polar Surface Area	130 Ų	[6]
Heavy Atom Count	33	[6]

Note: The LogP value, a measure of lipophilicity, is a computed value and should be considered as an estimate. Experimental determination is recommended for precise formulation development.

Spectroscopic Data



Spectroscopic analysis is fundamental to the structural elucidation and quality control of **enhydrin**.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for the structural confirmation of **enhydrin**. The following data has been reported for **enhydrin** in CDCl₃.[4]

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<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): \delta 7.15 (1H, dd), 6.70 (1H, d), 6.34 (1H, d), 5.87 (1H, d), 5.84 (1H, d), 4.27 (1H, t), 3.83 (3H, s), 3.00 (3H, m), 2.68 (1H, d), 2.45 (1H, m), 2.35 (1H, m), 2.05 (3H, s), 1.71 (3H, s), 1.45 (3H, s), 1.22 (1H, d), and 1.19 (3H, m).[4]
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¹³C NMR: The ¹³C NMR data reveals the presence of four carbonyl carbons at δ 168.0 (C-12), 165.5 (C-14), 168.4 (C-1′), and 170.4 (C-Ac), and four olefinic carbon signals at δ 149.4 (C-1), 130.1 (C-10), 133.3 (C-11), and 122.9 (C-13).[4]

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular formula of **enhydrin**.

LC-MS (m/z): 464.1677 [M]+ (calculated for C23H28O10, 464.1733).[4]

UV-Vis Spectroscopy

In HPLC analysis, **enhydrin** is typically detected at a wavelength of 210 nm.[2][7]

Infrared (IR) Spectroscopy

Detailed experimental IR spectral data for pure **enhydrin** is not readily available in the cited literature. However, characteristic absorptions for a molecule with its functional groups would be expected in the following regions:

- ~1750 cm⁻¹: C=O stretching (ester and lactone)
- ~1650 cm⁻¹: C=C stretching (alkene)
- ~1240 cm⁻¹: C-O stretching (ester and ether)
- ~3000-2850 cm⁻¹: C-H stretching (alkane)

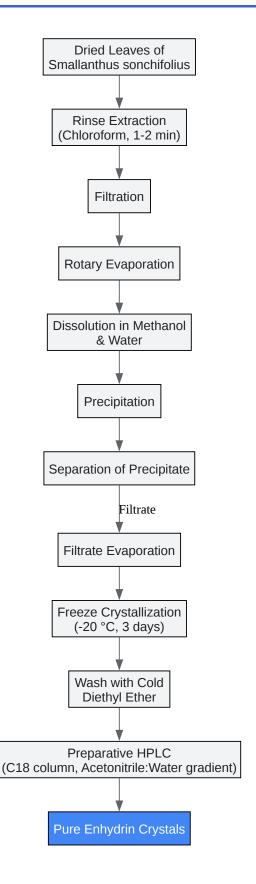


Experimental Protocols Isolation of Enhydrin from Smallanthus sonchifolius

The following protocol is a synthesized methodology based on reported procedures for the isolation of **enhydrin**.[2][4]

Workflow for **Enhydrin** Isolation





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Caption: Workflow for the isolation of **Enhydrin**.



Detailed Steps:

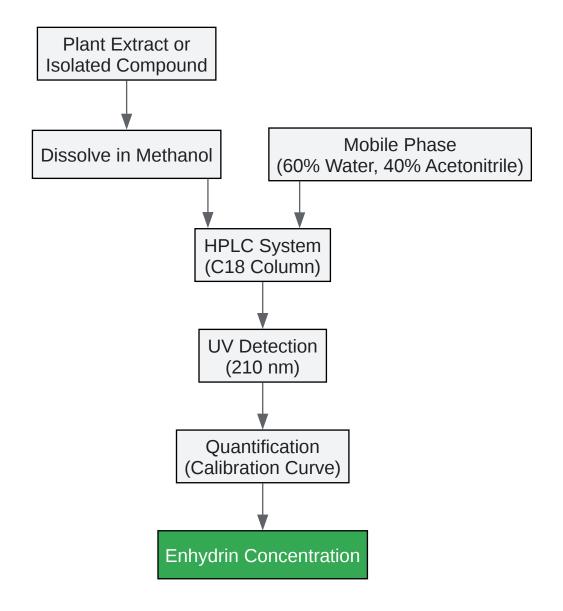
- Extraction: Dried and powdered leaves of Smallanthus sonchifolius are subjected to a brief rinse extraction with chloroform for 1-2 minutes.[4] This method is effective for extracting compounds located in the glandular trichomes on the leaf surface.[4]
- Filtration and Concentration: The resulting solution is filtered and concentrated under reduced pressure using a rotary evaporator to yield a thick extract.[4]
- Precipitation and Initial Purification: The extract is dissolved in methanol, followed by the slow addition of distilled water to precipitate less polar compounds. The precipitate is separated, and the filtrate is evaporated.[4]
- Crystallization: The resulting extract is dissolved in methanol and stored at -20°C for three days to induce crystallization of **enhydrin**. The crystals are then washed with cold diethyl ether.[4]
- Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water as the mobile phase.[2]

Quantification by HPLC

A validated HPLC-UV method is used for the quantification of **enhydrin** in plant extracts.[2]

HPLC Analysis Workflow





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Caption: Workflow for HPLC quantification of **Enhydrin**.

Chromatographic Conditions:

- Column: C18 (e.g., 250 x 4.6 mm, 5 μm)[2]
- Mobile Phase: A gradient or isocratic mixture of water and acetonitrile. A common isocratic condition is 60% water and 40% acetonitrile.[2]
- Flow Rate: 1 mL/min[2]



Detection: UV at 210 nm[2]

Injection Volume: 20 μL[2]

Validation Parameters: The method should be validated according to ICH guidelines, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2] For **enhydrin**, reported LOD and LOQ values are 0.52 μg/mL and 1.57 μg/mL, respectively.[2]

Biological Activity and Signaling Pathways

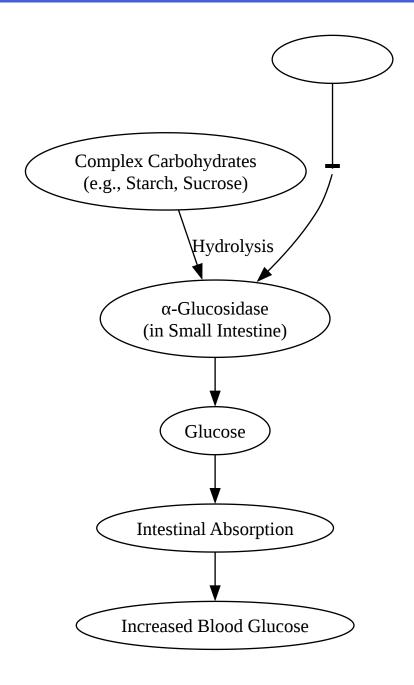
Enhydrin exhibits notable biological activities, primarily as an anti-diabetic and anti-inflammatory agent.

Anti-Diabetic Activity: α-Glucosidase Inhibition

One of the primary mechanisms of **enhydrin**'s anti-diabetic effect is the inhibition of the α -glucosidase enzyme. This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α -glucosidase delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

Enhydrin has been shown to inhibit yeast α -glucosidase in a dose-dependent manner with an IC₅₀ value of 134.17 μ g/mL.





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